5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one
CAS No.:
Cat. No.: VC20152187
Molecular Formula: C10H5ClF3NO2
Molecular Weight: 263.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5ClF3NO2 |
|---|---|
| Molecular Weight | 263.60 g/mol |
| IUPAC Name | 5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16) |
| Standard InChI Key | NNPZHHBXUDBTQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic quinolinone system, integrating a benzene ring fused with a pyridone ring. Key substituents include:
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Chloro group (-Cl) at position 5, contributing electron-withdrawing effects and steric bulk.
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Trifluoromethoxy group (-OCF₃) at position 8, enhancing lipophilicity and metabolic stability.
The molecular formula is C₁₀H₅ClF₃NO₂, with a molar mass of 263.60 g/mol. Its IUPAC name, 5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one, reflects the substituent positions and oxidation state of the pyridone ring.
Spectroscopic and Computational Data
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SMILES:
C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F -
InChIKey:
NNPZHHBXUDBTQC-UHFFFAOYSA-N -
XLogP3: Predicted to be 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Physicochemical Parameters
The trifluoromethoxy group significantly influences solubility and stability:
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Aqueous solubility: Limited due to hydrophobic trifluoromethyl moiety; soluble in polar aprotic solvents (e.g., DMSO, acetone).
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pKa: Estimated 8.2 (pyridone NH), suggesting partial deprotonation under physiological conditions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClF₃NO₂ |
| Molecular Weight | 263.60 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Synthetic Methodologies
Primary Synthesis Route
The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one typically proceeds via two-step functionalization of 5-chloro-8-hydroxyquinoline :
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Trifluoromethylation:
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Lactam Formation:
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Oxidation: Cyclization of the intermediate under acidic conditions to form the 2-quinolinone ring.
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Alternative Approaches
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yield .
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One-pot procedures: Sequential trifluoromethylation and cyclization in a single reactor, minimizing purification steps .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional | 78 | 12 | 98 |
| Microwave-assisted | 82 | 0.5 | 97 |
| One-pot | 75 | 8 | 95 |
Biological Activities and Mechanisms
Antimicrobial Activity
Quinolinones inhibit microbial growth via:
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Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes, preventing replication .
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Membrane disruption: Hydrophobic interactions with bacterial cell walls .
Table 3: Antimicrobial Efficacy
Comparative Analysis with Analogues
Structural Analogues
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4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one: Lacks the methoxy linker, reducing solubility but enhancing kinase affinity.
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8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one: Pyridone ring at position 4 alters hydrogen-bonding patterns .
Table 4: Structure-Activity Relationships
| Compound | LogP | Topoisomerase II IC₅₀ (μM) |
|---|---|---|
| 5-Chloro-8-(trifluoromethoxy)-2-one | 2.9 | 0.78 |
| 4-Chloro-8-(trifluoromethyl)-2-one | 3.4 | 0.92 |
| 8-Chloro-5-(trifluoromethyl)-4-one | 3.1 | 1.15 |
Pharmacological and Industrial Applications
Drug Development
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Lead optimization: Modular synthesis allows introduction of bioisosteres (e.g., replacing -OCF₃ with -CF₃) .
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Prodrug formulations: Esterification of the pyridone NH improves oral bioavailability .
Agricultural Chemistry
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